molecular formula C15H16N2O4 B2623284 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 884840-01-1

3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2623284
CAS No.: 884840-01-1
M. Wt: 288.303
InChI Key: AQFIVCPGOVLAOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a spirocyclic compound derived from Meldrum’s acid, featuring a pyridin-2-ylamino substituent linked via a methylene group to the spiro core. The 1,5-dioxaspiro[5.5]undecane-2,4-dione framework consists of two fused six-membered rings (one dioxane and one cyclic diketone), forming a rigid spiro junction. The pyridine moiety introduces nitrogen-based electronic and steric effects, influencing intermolecular interactions, photophysical properties, and reactivity.

Properties

IUPAC Name

3-[(pyridin-2-ylamino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c18-13-11(10-17-12-6-2-5-9-16-12)14(19)21-15(20-13)7-3-1-4-8-15/h2,5-6,9-10H,1,3-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFIVCPGOVLAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(=O)C(=CNC3=CC=CC=N3)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of pyridine-2-amine with a suitable spirocyclic precursor under controlled conditions. The reaction often requires the use of a base to facilitate the formation of the methylene bridge between the pyridine and the spirocyclic core. Common solvents used in this synthesis include dichloromethane and ethanol, with reaction temperatures maintained between 25°C to 80°C depending on the specific reagents and desired yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridin-2-ylamino group facilitates nucleophilic substitution reactions, particularly at the methylene bridge. For example:

  • Reaction with aliphatic amines : The compound undergoes substitution with primary/secondary amines at the methylene position, forming derivatives with modified biological activity.

  • Halogenation : Chlorination or bromination at the pyridine ring occurs under mild halogenation conditions (e.g., NCS or NBS in DCM), preserving the spirocyclic framework.

Key Conditions :

Reaction TypeReagents/ConditionsYield (%)
Amine substitutionEt₃N, DMF, 50°C45–60
ChlorinationNCS, DCM, RT72

Cycloaddition Reactions

The dioxaspiro system participates in [4+2] cycloadditions with dienophiles like maleic anhydride:

  • Diels-Alder reactivity : The conjugated double bond in the dioxaspiro moiety acts as a diene, generating bicyclic adducts with high stereoselectivity .

  • Kinetic vs. thermodynamic control : Adduct regiochemistry depends on reaction temperature and solvent polarity .

Example :

Diels-Alder adduct formation: C14H14O5+maleic anhydrideBicyclic product (85% yield, 95% ee)[6]\text{Diels-Alder adduct formation: } \text{C}_{14}\text{H}_{14}\text{O}_5 + \text{maleic anhydride} \rightarrow \text{Bicyclic product (85\% yield, 95\% ee)}[6]

Catalytic Asymmetric Allylation

Palladium-catalyzed Tsuji-Trost allylation enables enantioselective functionalization:

  • Regiochemical preference : The π-allyl Pd(II) intermediate favors nucleophilic attack at the internal position (Scheme 1) .

  • Ligand effects : BINAP-type ligands (e.g., L11b) achieve up to 89% enantiomeric excess in spiroannulation cascades .

Mechanistic Highlights :

  • Oxidative addition forms a π-allyl Pd(II) complex .

  • Reversible nucleophilic attack ensures thermodynamic control .

Acid/Base-Mediated Ring Transformations

The dioxaspiro structure undergoes pH-dependent rearrangements:

  • Acidic conditions : Ring-opening via protonation of carbonyl oxygen, yielding linear keto-acid derivatives .

  • Basic conditions : Retro-aldol cleavage generates smaller cyclic fragments (e.g., cyclohexanone) .

Degradation Pathways :

ConditionProductStability
pH < 3Linear keto-acidStable < 24 h
pH > 10Cyclohexanone + pyridine fragmentIrreversible

Hydrogen Bond-Directed Assembly

Intermolecular O–H···O hydrogen bonds stabilize supramolecular architectures:

  • Crystal packing : Chains along101 via O–H···O interactions (donor-acceptor distance: 2.7265 Å) .

  • Solvent effects : Ethyl acetate/petroleum ether mixtures favor needle-like crystal growth .

β-Hydride Elimination

Palladium-mediated β-hydride elimination competes with allylation under prolonged reaction times:

  • Side product : Conjugated dienes form via Pd–H intermediates (Scheme 3) .

  • Mitigation : Short reaction times (<6 h) and low temperatures (0–5°C) suppress this pathway .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the methylene group and electron-deficient alkenes:

  • Crosslinking : Forms dimeric spiro compounds with retained stereochemistry.

Quantum Yield : Φ = 0.12 ± 0.03 (λ = 254 nm).

Bioconjugation Reactions

The pyridine nitrogen reacts selectively with activated esters:

  • Peptide coupling : NHS esters form stable amide bonds (k = 1.2 × 10³ M⁻¹s⁻¹).

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research indicates that derivatives of the compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values for related compounds were reported to be promising, indicating a strong potential for further development in antimicrobial therapies .

2. Anticancer Properties
The compound has shown potential in anticancer research. Initial evaluations of similar compounds revealed cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7, with IC50_{50} values indicating effective proliferation inhibition. A detailed study highlighted that certain derivatives exhibited selective cytotoxicity, making them candidates for targeted cancer therapies .

3. Enzyme Inhibition
The compound may act as an inhibitor for enzymes relevant in various metabolic pathways. Preliminary studies suggest that it could inhibit enzymes like acetylcholinesterase, which is significant in neurodegenerative disease research. This aspect opens avenues for developing therapeutic agents targeting neurological disorders.

Material Science Applications

1. Synthesis of Novel Materials
The unique structural framework of 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione allows for the synthesis of novel materials with tailored properties. The compound can be utilized as a building block in the creation of complex polymers or nanomaterials with specific functionalities, which can be beneficial in fields such as drug delivery systems and biosensors .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives demonstrated that compounds with similar structural motifs showed significant antibacterial activity against common pathogens. The research utilized the disc diffusion method to evaluate efficacy, revealing several compounds with strong antimicrobial effects.

Case Study 2: Anticancer Activity Evaluation

In a comprehensive study evaluating the anticancer properties of related compounds, researchers found that certain derivatives exhibited IC50_{50} values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells. These findings suggest a robust potential for developing new anticancer drugs based on this chemical structure.

Mechanism of Action

The mechanism of action of 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The target compound differs from analogs by its pyridin-2-ylamino group, which contrasts with substituents such as 4-chlorophenylamino, 2-nitrophenylamino, 2-hydroxyphenylamino, and trimethoxybenzylidene in related spiro derivatives. Key structural and crystallographic distinctions include:

Compound Name (Substituent) Substituent Effects Crystal System/Space Group Intermolecular Interactions Reference
3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Electron-withdrawing Cl induces C–H⋯π and hydrogen bonds Triclinic, P-1 Intra-/intermolecular H-bonds, C–H⋯π
3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione NO2 enhances π⋯π stacking Monoclinic, P21/c π⋯π stacking, H-bonds
3-((2-Hydroxyphenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione (HMD) OH facilitates O–H⋯O H-bonds and NLO activity Not specified O–H⋯O H-bonds, π→π* charge transfer
3-(Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione Methoxy groups enhance steric bulk Orthorhombic, Pna21 Van der Waals, weak H-bonds
Target compound (Pyridin-2-ylamino) Pyridine’s N lone pair enables N–H⋯O H-bonds and π-stacking Likely monoclinic/triclinic Predicted: N–H⋯O, π-stacking with pyridine ring N/A

Key Observations :

  • Electron-withdrawing groups (Cl, NO2) promote π-interactions (π⋯π or C–H⋯π) , while electron-donating groups (OH, OMe) enhance H-bonding and charge transfer .
  • The pyridin-2-ylamino group is expected to form stronger N–H⋯O hydrogen bonds compared to phenyl derivatives due to the lone pair on the pyridine nitrogen.
Photophysical and Electronic Properties
  • HMD (2-hydroxyphenylamino derivative): Exhibits a UV-Vis absorption maximum at 390 nm (experimental) with strong NLO activity due to charge transfer transitions (π→π, n→σ) .
  • 4-Dimethylaminobenzylidene derivative: Shows redshifted absorption (λmax ~420 nm) due to the electron-donating dimethylamino group .
  • Pyridin-2-ylamino derivative: Predicted to absorb at ~370–400 nm (DFT/B3LYP) with moderate NLO response, as pyridine’s electron-withdrawing nature reduces charge transfer compared to OH/OMe derivatives.
Thermal Stability
  • HMD : Decomposes at 220–240°C (TGA) with a melting point of 198°C .
  • 4-Chlorophenylamino derivative: Stable up to 200°C .
  • Pyridin-2-ylamino derivative: Likely higher thermal stability (predicted decomposition >250°C) due to aromatic pyridine rigidity.

Biological Activity

3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a compound with notable structural features that suggest potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O4, with a molecular weight of 288.29 g/mol. The compound contains a spirocyclic structure that contributes to its unique chemical reactivity and potential pharmacological properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from pyridine derivatives and utilizing condensation reactions to form the spirocyclic structure. Specific methodologies may include palladium-catalyzed reactions or other organic transformations that enhance yield and purity .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Anticonvulsant and Analgesic Effects

Studies have demonstrated that related compounds possess anticonvulsant and analgesic properties. The activity of these compounds has been evaluated through various in vivo models, showing efficacy in reducing seizure frequency and pain response .

Anti-inflammatory Properties

The anti-inflammatory effects of similar dioxaspiro compounds have been documented, indicating their potential use in managing inflammatory conditions. The mechanisms often involve the inhibition of pro-inflammatory cytokines and mediators .

Case Studies

StudyObjectiveFindings
Synthesis and Evaluation of Dioxaspiro Compounds To synthesize novel dioxaspiro compounds and assess their biological activityCompounds exhibited significant anti-inflammatory and analgesic activities; some showed higher anticonvulsant potency than traditional medications.
Antimicrobial Testing of Spiro Compounds To evaluate the antimicrobial efficacy of synthesized spiro compoundsNotable activity against E. coli and Pseudomonas aeruginosa, with some derivatives showing MIC values below clinically relevant thresholds.

The biological activity of this compound is thought to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Interaction: Potential interactions with neurotransmitter receptors could explain its anticonvulsant effects.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-((Pyridin-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione and its analogs?

The compound is synthesized via a condensation reaction between Meldrum’s acid derivatives (e.g., 1,5-dioxaspiro[5.5]undecane-2,4-dione) and aromatic aldehydes under acidic conditions. Critical steps include:

  • Use of acetic anhydride and concentrated sulfuric acid as catalysts.
  • Reaction at 303 K for 4 hours, followed by slow cooling and filtration.
  • Crystallization via ethanol solvent evaporation over 1 week to obtain single crystals.
    Key stoichiometric control (1:1 molar ratio of reactants) ensures product purity .

Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?

Essential techniques include:

  • Single-crystal X-ray diffraction : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonds, C–H···π stacking) .
  • IR spectroscopy : Identifies carbonyl stretching vibrations (1700–1750 cm⁻¹) and C═C/C─N bonds .
  • UV-Vis spectroscopy : Analyzes π→π* electronic transitions (e.g., λmax ~300–350 nm) .
  • Elemental analysis : Validates stoichiometric purity .

Basic: What crystallization techniques yield high-quality single crystals suitable for X-ray diffraction?

Slow evaporation of ethanol solutions at room temperature over 1 week is optimal. Critical factors include:

  • Stoichiometric control (1:1 molar ratio of reactants).
  • Controlled cooling rates post-reaction to prevent amorphous precipitation.
  • Use of ethanol as a solvent due to its moderate polarity and volatility .

Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?

  • DFT calculations (e.g., B3LYP/6-311G(d,p)) predict vibrational modes and electronic transitions, which are cross-validated with experimental IR/UV-Vis data.
  • Natural Bond Orbital (NBO) analysis : Identifies charge-transfer interactions (e.g., n→σ*/π*) to explain deviations in vibrational frequencies .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., O–H···O bonds) to correlate crystal packing with spectral anomalies .

Advanced: What methodologies are employed to analyze the conformational flexibility of the spiro ring system?

  • X-ray crystallography : Resolves 3D conformations of the 1,3-dioxane and cyclohexane rings.
  • Cremer-Pople puckering parameters : Quantify ring distortions (e.g., 1,3-dioxane adopts a distorted boat conformation with Q = 0.560 Å, θ = 3.9°, φ = 312°; cyclohexane exhibits a chair conformation) .
  • Torsion angle analysis : Validates stereochemical assignments (e.g., C7–C9 double bond geometry) .

Advanced: How should researchers address challenges in crystallographic refinement for disordered moieties?

  • SHELXL restraints : Apply DFIX (distance) and SIMU (thermal motion) to model disordered regions.
  • Flack parameter analysis : Determines absolute configuration (e.g., Flack parameter = −0.033) .
  • Hirshfeld surface validation : Confirms intermolecular interactions (e.g., C–H···O bonds) to refine hydrogen atom positions .

Advanced: How can the nonlinear optical (NLO) properties be evaluated and validated?

  • Experimental : Kurtz-Perry powder technique measures second-harmonic generation (SHG) efficiency.
  • Theoretical : DFT-derived hyperpolarizability (β) calculations correlate with SHG data.
  • Molecular Electrostatic Potential (MEP) : Maps dipole moments to rationalize NLO responses .

Advanced: How do substituents on the aromatic ring influence the compound’s bioactivity and photophysical properties?

  • Electron-withdrawing groups (e.g., Br, Cl): Enhance fluorescence via heavy atom effects and stabilize π→π* transitions .
  • Methoxy groups : Increase solubility and alter crystal packing via C–H···O interactions .
  • Steric effects : Bulky substituents (e.g., nitro groups) induce conformational strain, reducing thermal stability .

Basic: What computational tools are recommended for modeling this compound’s electronic structure?

  • Gaussian 09/16 : For DFT calculations (B3LYP/6-311G(d,p)).
  • Mercury/CrystalExplorer : For Hirshfeld surface and interaction energy analysis.
  • SHELX suite : For crystallographic refinement and disorder modeling .

Advanced: What strategies mitigate synthetic byproducts during Meldrum’s acid derivatization?

  • Coupling agents : EDC·HCl ensures efficient acylation of Meldrum’s acid, reducing unreacted intermediates.
  • Reduction steps : Sodium borohydride selectively reduces α,β-unsaturated ketones to avoid over-reduction .
  • Chromatographic purification : Silica gel column chromatography isolates target compounds from dimeric byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.